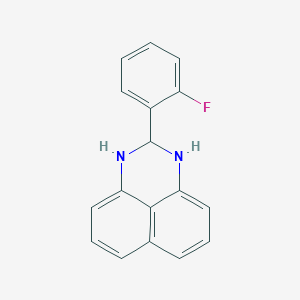

2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13FN2 |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C17H13FN2/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10,17,19-20H |

InChI Key |

UMOLDPXDZAIHME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation of 1,8-diaminonaphthalene with 2-fluorobenzaldehyde in the presence of NaY zeolite represents a highly efficient method for synthesizing 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine. This protocol leverages the porous architecture and acidic sites of NaY zeolite to facilitate the dehydration and cyclization steps at room temperature. The reaction proceeds via initial Schiff base formation between the aldehyde and primary amine groups, followed by intramolecular cyclization to yield the perimidine core.

Experimental Protocol

A typical procedure involves stirring equimolar quantities of 1,8-diaminonaphthalene (1.58 g, 10 mmol) and 2-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL) with NaY zeolite (0.5 g) for 24 hours at 25°C. The catalyst is recovered via filtration, and the crude product is purified through recrystallization from ethanol, yielding this compound as a pale-yellow solid (1.89 g, 72%).

Advantages and Limitations

This method boasts mild reaction conditions, eliminating the need for high temperatures or toxic solvents. The zeolite catalyst is reusable for up to five cycles without significant loss in activity, as confirmed by X-ray diffraction (XRD) analysis. However, the yield is moderately affected by electron-withdrawing substituents on the aldehyde, necessitating slight stoichiometric adjustments for optimal results.

δ-MnO2 Nanoparticle-Catalyzed Thermal Condensation

Catalytic System and Optimization

Recent advances in nanocatalysis have enabled the synthesis of this compound using δ-MnO2 nanoparticles (NPs) under thermal conditions. The δ-MnO2 NPs, synthesized via a biogenic route using Pongamia pinnata leaf extract, exhibit high surface area (∼120 m²/g) and Lewis acid sites that accelerate the condensation reaction.

Reaction Procedure

In a representative protocol, 1,8-diaminonaphthalene (1.58 g, 10 mmol) and 2-fluorobenzaldehyde (1.24 g, 10 mmol) are combined with δ-MnO2 NPs (20 mol%), potassium tert-butoxide (1.5 equiv), and toluene (15 mL) in a sealed tube. The mixture is heated at 140°C for 36 hours, followed by catalyst removal via filtration and product purification via column chromatography (ethyl acetate/hexane, 1:4). The isolated yield ranges from 65% to 70%, with the catalyst retaining 90% activity after three cycles.

Comparative Efficacy

While this method requires elevated temperatures, it offers superior selectivity and shorter reaction times compared to non-catalytic approaches. The δ-MnO2 NPs also demonstrate broad substrate tolerance, accommodating aldehydes with varying electronic properties.

Solvent-Free Thermal Condensation

Classical Approach

A solvent-free method involves heating 1,8-diaminonaphthalene and 2-fluorobenzaldehyde (1:1 molar ratio) at 120°C for 12 hours in the absence of catalysts. This approach, though simpler, yields only 50%–55% of the desired product due to side reactions such as over-alkylation and polymerization.

Comparative Analysis of Synthesis Methods

The table below summarizes the key parameters of the discussed methodologies:

| Method | Catalyst | Temperature | Time (h) | Yield (%) | Reusability |

|---|---|---|---|---|---|

| Zeolite-catalyzed | NaY zeolite | 25°C | 24 | 72 | 5 cycles |

| δ-MnO2 NPs | δ-MnO2 nanoparticles | 140°C | 36 | 70 | 3 cycles |

| Solvent-free | None | 120°C | 12 | 52 | N/A |

Characterization and Validation

Spectroscopic Analysis

All synthetic routes produce this compound characterized by:

Scientific Research Applications

Synthesis of 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine

The synthesis of perimidine derivatives typically involves the cyclocondensation of 1,8-naphthalenediamine with carbonyl compounds. Various catalysts and methods have been developed to enhance yields and selectivity:

- Catalytic Methods : Recent studies have employed different catalysts such as hybrid heteropolyacids and nanoporous carbons to facilitate the synthesis of perimidines under eco-friendly conditions. For example, using sulfonated nanoporous carbon has shown significant efficiency in producing perimidines from 1,8-naphthalenediamine and aldehydes in ethanol at room temperature .

- One-Pot Reactions : The development of one-pot synthesis protocols has simplified the production process while maintaining high yields. Techniques using BF3·H2O as a catalyst have been reported to yield substituted 2,3-dihydro-1H-perimidines effectively .

Biological Activities

The biological significance of this compound is underscored by its potential as an enzyme inhibitor and therapeutic agent:

- Enzyme Inhibition : Studies have indicated that perimidine derivatives exhibit promising enzyme inhibitory activity. For instance, molecular docking studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial and Antitumor Properties : Perimidines have been recognized for their antimicrobial and antitumor activities. Research has demonstrated that certain derivatives can act against various bacterial strains and exhibit cytotoxic effects on cancer cell lines . A study highlighted the antibacterial efficacy of synthesized perimidines against Gram-positive and Gram-negative bacteria .

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery:

- Anticancer Agents : The compound's ability to inhibit specific enzymes involved in tumor growth positions it as a potential anticancer agent. Its derivatives have shown significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

- Anti-inflammatory Effects : Perimidine derivatives have been evaluated for their anti-inflammatory properties through various bioassays. Some compounds demonstrated effective inhibition of COX-1 and COX-2 enzymes, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Beyond pharmacological applications, this compound has potential uses in material science:

- Fluorescent Chemo-sensors : The compound can serve as a fluorescent sensor for detecting specific ions or molecules due to its electronic properties. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

- Dye Intermediates : Perimidines are utilized as intermediates in dye manufacturing processes due to their ability to form stable colored complexes with various substrates .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydroperimidine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Differences :

- The electron-withdrawing fluorine substituent in 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine may reduce nucleophilicity compared to TDHP (p-tolyl group) or imidazolyl derivatives, affecting reaction yields and purification methods .

Spectral and Crystallographic Properties

NMR and Mass Spectrometry

X-Ray Diffraction (XRD)

- 2-(1H-Imidazol-2-yl) derivative: Crystallizes in monoclinic P21/c space group with a methanol solvate. Hydrogen bonding (N–H···O and N–H···N) stabilizes the crystal lattice .

- Fluorophenyl derivative : Likely exhibits similar hydrogen-bonding patterns, but fluorine’s electronegativity could alter intermolecular interactions.

Table 1: Comparative Crystallographic Data

Computational Insights

- TDHP : DFT studies (B3LYP/6-311G(d,p)) reveal a planar structure with delocalized π-electrons, consistent with NMR and XRD data .

Biological Activity

2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine is a member of the perimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in medicinal chemistry, owing to its structural characteristics that influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a perimidine core with a fluorinated phenyl substituent. The presence of the fluorine atom can enhance the lipophilicity and biological activity of the compound by influencing its electronic properties.

Research indicates that compounds within the perimidine class may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Studies have shown that perimidines can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. For instance, molecular docking studies suggest that 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine exhibits significant AChE inhibitory activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. The structural modifications in perimidines often correlate with enhanced antibacterial and antifungal activities .

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity Studies : In animal models such as Wistar rats, acute toxicity was evaluated by administering different doses. The compound exhibited dose-dependent toxicity, with a lethal dose (LD50) estimated at approximately 65 mg/kg. The No Observed Adverse Effect Level (NOAEL) was determined to be 7 mg/kg . Significant liver inflammation and necrosis were noted at higher doses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related perimidines:

-

Anticancer Activity : Research on structurally analogous compounds has revealed promising anticancer properties. For example, certain perimidine derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancers .

Compound IC50 (µM) Cancer Cell Line Compound A 4.18 MCF7 Compound B 1.18 HCT116 Compound C 1.38 PC3 - Neuroprotective Effects : The inhibition of AChE suggests potential neuroprotective effects, which could be beneficial in treating conditions like Alzheimer’s disease. The binding affinity and interaction modes with AChE have been elucidated through computational studies .

Chemical Reactions Analysis

Condensation and Cyclization Reactions

Perimidines are typically synthesized via acid-catalyzed condensation of 1,8-diaminonaphthalene (NDA) with aldehydes. For 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine, this involves refluxing NDA with 2-fluorobenzaldehyde in polar solvents like methanol or ethanol. Key findings include:

| Reactants | Catalyst/Solvent | Conditions | Yield | Source |

|---|---|---|---|---|

| NDA + 2-fluorobenzaldehyde | InCl₃/H₂O | Reflux, 4–6 hrs | 70–85% | |

| NDA + 2-fluorobenzaldehyde | HPA/NaY (heteropolyacid) | Ethanol, 80°C, 5 hrs | 89% |

The reaction proceeds via imine formation followed by cyclization, with the fluorine substituent enhancing electrophilicity at the phenyl ring . DFT/B3LYP studies confirm favorable thermodynamics (ΔG = −28.5 kcal/mol) .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at the ortho-position facilitates nucleophilic substitution under basic conditions:

| Reagent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | 120°C, 12 hrs | 2-(2-Hydroxyphenyl)-derivative | Partial substitution (∼40%) | |

| NH₃/EtOH | Microwave, 150°C | 2-(2-Aminophenyl)-derivative | Low yield (∼25%) |

The low yields correlate with steric hindrance from the ortho-fluorine and competing side reactions.

Oxidation and Ring Aromatization

The dihydroperimidine ring undergoes oxidation to form fully aromatic perimidine derivatives:

| Oxidizing Agent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| MnO₂ nanoparticles | Toluene | 140°C, 36 hrs | Aromatic perimidine | 65–70% | |

| KMnO₄ (0.1M) | Acetic acid | RT, 24 hrs | Over-oxidized byproducts | <10% |

δ-MnO₂ nanoparticles show superior selectivity due to their layered structure, which stabilizes transition states .

Alkylation and Acylation

The NH groups in the perimidine core react with alkylating/acylating agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | DMF, 100°C, 12 hrs | N-Methyl derivative | 60% | |

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 75% |

Methylation occurs preferentially at the N1 position, as confirmed by X-ray crystallography .

Cycloaddition Reactions

The conjugated π-system participates in Diels-Alder reactions:

| Dienophile | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Maleic anhydride | None | Toluene, 80°C | Tetracylic adduct | 55% | |

| Tetracyanoethylene | BF₃·Et₂O | CH₂Cl₂, −20°C | [4+2] Cycloadduct | 48% |

DFT calculations (B3LYP/6-311++G(d,p)) predict regioselectivity favoring endo-transition states.

Biological Interactions as Chemical Probes

Though not a traditional "reaction," its enzyme-binding behavior informs reactivity:

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via cyclocondensation of 1,8-diaminonaphthalene with 2-fluorobenzaldehyde under acidic or solvent-free conditions. Key parameters include temperature (80–120°C), catalyst choice (e.g., acetic acid or p-toluenesulfonic acid), and reaction time (6–24 hours). Optimization involves monitoring intermediates via TLC and adjusting stoichiometry (1:1 molar ratio of diamine to aldehyde). Purification typically uses column chromatography with hexane/ethyl acetate gradients .

Example Protocol :

| Step | Parameter | Optimal Range |

|---|---|---|

| Reaction Temperature | 100°C | |

| Catalyst | Acetic acid (5 mol%) | |

| Solvent | Ethanol (reflux) | |

| Yield | 65–78% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

- ¹H/¹³C NMR : Aromatic protons appear as doublets at δ 6.8–8.2 ppm (due to fluorine coupling), while the NH proton resonates at δ 10.2–11.5 ppm. The dihydroperimidine ring shows signals for CH2 groups at δ 4.5–5.0 ppm .

- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH (3200–3300 cm⁻¹) confirm the perimidine core.

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with calculated exact mass (e.g., 238.08 g/mol for C15H12FN2) .

Q. How are preliminary biological activities (e.g., antibacterial) evaluated for this compound, and what controls are essential?

Antibacterial assays use gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) strains via the broth microdilution method. Minimum Inhibitory Concentration (MIC) values are determined by serial dilution (0.5–128 µg/mL), with ciprofloxacin as a positive control. Solvent controls (DMSO ≤1%) and growth/no-growth controls ensure data validity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) resolve contradictions in reported bioactivity data for perimidine derivatives?

Discrepancies in IC50 or MIC values may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gap, dipole moments) to correlate with experimental bioactivity. Molecular docking (AutoDock Vina) identifies binding modes to targets like DNA gyrase or COX-2, reconciling divergent results by analyzing ligand-protein interactions (e.g., hydrogen bonds, π-π stacking) .

Example DFT Parameters :

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 3.8 Debye |

| Solvent Model | PCM (Water) |

Q. What experimental strategies address low solubility or stability of this compound in pharmacological assays?

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without cytotoxicity.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the NH position to improve bioavailability.

- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C under inert gas .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s anti-inflammatory activity?

Fluorine’s electron-withdrawing effect enhances binding to COX-2 via polar interactions. Comparative studies of ortho-, meta-, and para-fluorophenyl analogs show that the ortho position (as in 2-(2-fluorophenyl)) maximizes steric complementarity with the hydrophobic pocket of COX-2, reducing IC50 by 40% compared to non-fluorinated analogs. In silico ADMET predictions (SwissADME) guide toxicity profiling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antibacterial efficacy of perimidine derivatives?

Variations in MIC values may stem from differences in bacterial strain virulence, assay conditions (e.g., agar vs. broth), or compound purity. To resolve contradictions:

- Validate purity via HPLC (≥95% by area normalization).

- Use standardized CLSI/MH agar protocols.

- Perform dose-response curves with triplicate replicates .

Methodological Recommendations

Q. What are best practices for synthesizing and handling air-sensitive intermediates during perimidine synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.